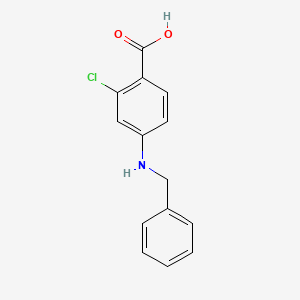

4-(benzylamino)-2-chlorobenzoic acid

Description

Properties

IUPAC Name |

4-(benzylamino)-2-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-13-8-11(6-7-12(13)14(17)18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRWZFYWNGJQQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylamino)-2-chlorobenzoic acid typically involves the following steps:

Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the fourth position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Benzylation: The amino group is benzylated using benzyl chloride in the presence of a base like sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-2-chlorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The benzylamino group can be oxidized to form corresponding imines or amides.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products

Oxidation: Formation of imines or amides.

Reduction: Formation of benzylamino-2-chlorobenzyl alcohol.

Substitution: Formation of 4-(benzylamino)-2-substituted benzoic acids.

Scientific Research Applications

4-(Benzylamino)-2-chlorobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-(benzylamino)-2-chlorobenzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

4-Amino-2-chlorobenzoic acid: Lacks the benzyl group, which may affect its reactivity and biological activity.

4-(Methylamino)-2-chlorobenzoic acid: Contains a methyl group instead of a benzyl group, leading to different steric and electronic properties.

4-(Benzylamino)-2-bromobenzoic acid: Substitutes chlorine with bromine, which can influence its reactivity and interactions.

Uniqueness

4-(Benzylamino)-2-chlorobenzoic acid is unique due to the presence of both the benzylamino and chlorine groups, which confer specific chemical and biological properties. The benzyl group enhances its lipophilicity and potential interactions with biological targets, while the chlorine atom can participate in various substitution reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(benzylamino)-2-chlorobenzoic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via reductive amination using p-aminobenzoic acid and benzaldehyde in methanol, followed by reduction with sodium borohydride and acidification with HCl. Key parameters include maintaining a 1:1 molar ratio of reactants, reaction time (~4 hours at room temperature), and purification via recrystallization (e.g., ethanol/water mixtures) .

- Optimization : Adjusting pH during acidification and solvent polarity can improve yields (reported up to 98%). For analogs, substituents (e.g., chloro, nitro) on benzaldehyde require modified reaction times or temperatures.

| Derivative | Substituent | Yield (%) |

|---|---|---|

| 1 | H | 95 |

| 2 | 4-Cl | 92 |

| 6 | 4-NO₂ | 88 |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Techniques :

- FTIR : Confirm amine (-NH) stretch at ~3300 cm⁻¹ and carboxylic acid (-COOH) at ~1700 cm⁻¹.

- NMR : ¹H NMR should show benzyl protons as a singlet (~4.3 ppm) and aromatic protons as multiplet patterns (6.5–8.0 ppm).

- HR-MS : Exact mass calculation (e.g., C₁₄H₁₂ClNO₂: 261.0553 g/mol) .

Q. What are the solubility profiles of this compound, and how can solubility be enhanced for biological assays?

- Solubility : Poor in water; soluble in polar aprotic solvents (DMSO, DMF) and alcohols.

- Enhancement : Use co-solvents (e.g., PEG-400) or prepare sodium salts via neutralization with NaOH. For in vitro studies, dissolve in DMSO (≤1% v/v) to avoid cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the anticancer potential of this compound derivatives?

- Approach :

Synthesize analogs with varied substituents (e.g., electron-withdrawing groups like -NO₂ or bulky groups like -Br) .

Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

Correlate substituent effects with IC₅₀ values. For example, 4-nitro derivatives may show enhanced activity due to increased electrophilicity.

- Data Analysis : Use multivariate regression to identify key structural contributors to activity.

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

- Tools :

- Molecular docking (AutoDock Vina) to model interactions with enzymes (e.g., histone deacetylases).

- DFT calculations to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays.

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across labs)?

- Troubleshooting :

- Verify compound purity via HPLC (≥95% purity).

- Standardize assay conditions (e.g., cell passage number, serum concentration).

- Replicate dose-response curves with internal controls (e.g., doxorubicin as a positive control) .

Q. What strategies are effective for modifying the benzylamino group to enhance metabolic stability?

- Functionalization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.